N-[5-bromo-2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide
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Overview
Description
N-[5-bromo-2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core substituted with a bromo group and a dimethoxybenzoyl moiety, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of N-[5-bromo-2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide typically involves multiple steps, starting from readily available precursors One common synthetic route includes the bromination of a benzofuran derivative, followed by acylation with 2,5-dimethoxybenzoyl chlorideIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as using specific catalysts and solvents to facilitate the reactions .
Chemical Reactions Analysis
N-[5-bromo-2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The bromo group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and methanol (MeOH), as well as catalysts like copper(II) acetate (Cu(OAc)2) and bases like triethylamine (Et3N)
Scientific Research Applications
N-[5-bromo-2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It finds applications in the development of new materials with specific properties, such as non-linear optical (NLO) materials
Mechanism of Action
The mechanism by which N-[5-bromo-2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromo and dimethoxybenzoyl moieties may play a role in binding to these targets, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
N-[5-bromo-2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide can be compared with other similar compounds, such as:
- N′-(5-bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide
- 4-{[1-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one These compounds share structural similarities, such as the presence of bromo and methoxy groups, but differ in their specific functional groups and overall structure. The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and potential applications .
Properties
Molecular Formula |
C19H16BrNO5 |
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Molecular Weight |
418.2 g/mol |
IUPAC Name |
N-[5-bromo-2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide |
InChI |
InChI=1S/C19H16BrNO5/c1-10(22)21-17-13-8-11(20)4-6-16(13)26-19(17)18(23)14-9-12(24-2)5-7-15(14)25-3/h4-9H,1-3H3,(H,21,22) |
InChI Key |
DZGRNLKXXNMNKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(OC2=C1C=C(C=C2)Br)C(=O)C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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